2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMANPOZIKRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine derivatives, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural analogs often differ in substituents on the sulfonamide group, heterocyclic rings, or amide chains. A key comparison is with 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), which shares a sulfonamide-linked phenyl group but diverges in critical regions:
Key Observations :
Pharmacological Implications
Sulfonamide-containing compounds are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). Structural differences between the target compound and its analogs may modulate target selectivity and potency:
- Piperidine vs. Sulfamoyl : The piperidine ring in the target compound could enhance binding to hydrophobic pockets in enzyme active sites, while the sulfamoyl group in the analog may favor interactions with polar residues .
- Pyridine Orientation : The pyridin-3-yl group’s nitrogen position may optimize interactions with metal ions (e.g., zinc in carbonic anhydrase) compared to pyridin-2-yl .
- Amide Chain Length: Shorter butanamide chains (C4) in the target compound may reduce off-target interactions compared to pentanamide (C5) chains, which could increase membrane permeability but also nonspecific binding .
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the butanamide core via condensation of 2-phenylbutanoic acid with 4-aminophenyl sulfonyl chloride.
- Step 2: Introduction of the pyridinylpiperidine moiety through nucleophilic substitution under reflux conditions (e.g., DMF, 80°C) .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by LC-MS (>95% purity) . Key challenges include controlling stereochemistry during piperidine ring formation and avoiding sulfonamide hydrolysis.
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm backbone connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve bond angles and dihedral conformations critical for activity . Example: A related sulfonamide analog showed a dihedral angle of 87.5° between the pyridine and piperidine rings, impacting receptor binding .
Q. What preliminary assays are used to evaluate biological activity?
Methodological Answer:
- In vitro enzyme inhibition assays (e.g., fluorescence polarization for GlyT1 inhibition, IC₅₀ measurements) .
- Anti-proliferative screens (MTT assay) against cancer cell lines (e.g., HCT-116, IC₅₀ ~2.18 mM in analogs) .
- Microsomal stability tests (human/rat liver microsomes) to assess metabolic degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Modify substituents: Replace the phenyl group with bioisosteres (e.g., pyridyl, thiophene) to enhance solubility or binding affinity.
- Introduce halogen atoms (e.g., Cl, F) at the 3-position of the phenyl ring to improve metabolic stability .
- Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like CTPS1 (critical in nucleotide synthesis) . Example: A chloro-substituted analog showed a 10-fold increase in GlyT1 inhibition (IC₅₀ = 1.8 nM) compared to the parent compound .
Q. How can contradictory data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Validate assay conditions: Ensure consistent pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Use orthogonal techniques: Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to confirm target engagement .
- Assess pharmacokinetics: Measure bioavailability (e.g., Cmax, AUC) in rodent models to identify absorption barriers . Case study: A sulfonamide analog showed potent in vitro activity but poor in vivo efficacy due to rapid glucuronidation .
Q. What computational strategies predict off-target effects?
Methodological Answer:
- Phosphoproteomics: Use KINOMEscan to evaluate kinase selectivity (e.g., screen against 40+ kinases) .
- Machine learning models: Train on ToxCast data to predict hepatotoxicity or cardiotoxicity.
- Molecular dynamics simulations (AMBER, GROMACS) to assess unintended protein interactions (e.g., cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
